
2-(3-Methylenecyclobutyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylenecyclobutyl)acetic acid is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10O2/c1-5-2-6(3-5)4-7(8)9/h6H,1-4H2,(H,8,9) . This indicates that the molecule consists of a methylenecyclobutyl group attached to an acetic acid group.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The predicted boiling point is 238.1±9.0 °C, and the predicted density is 1.08±0.1 g/cm3 . The predicted pKa value is 4.61±0.10 .Scientific Research Applications
Synthesis and Biological Activity
Ethacrynic acid, a diuretic agent structurally similar to 2-(3-Methylenecyclobutyl)acetic acid, demonstrated the ability to potentiate the in vitro cytotoxicity of chemotherapy agents in established cell lines and primary cultures, suggesting its potential in enhancing cancer therapy treatments (Nagourney et al., 2008).
(Acylaryloxy)acetic Acid Diuretics
The study of (acylaryloxy)acetic acid derivatives, like this compound, revealed potent diuretic properties. The research indicated that specific structural modifications, such as the addition of alkyl or dialkyl substituents, could significantly enhance the diuretic and uricosuric activities, highlighting the compound's potential in developing new therapeutic agents (Woltersdorf et al., 1977).
Safety and Hazards
The safety information for 2-(3-Methylenecyclobutyl)acetic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
2-(3-methylidenecyclobutyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-2-6(3-5)4-7(8)9/h6H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANONGGWAIOORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
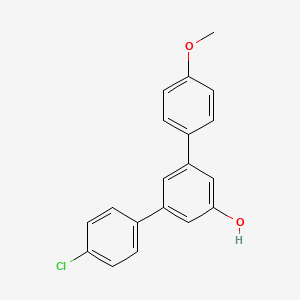
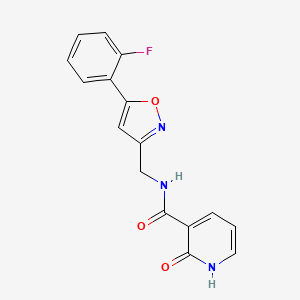
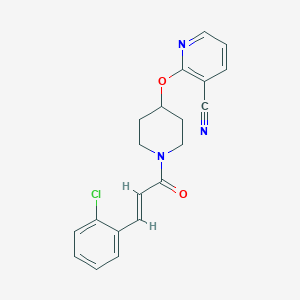
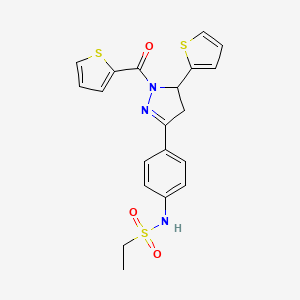
![Ethyl 4-[[2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2642850.png)


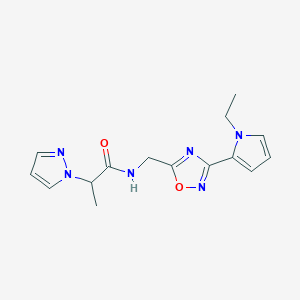
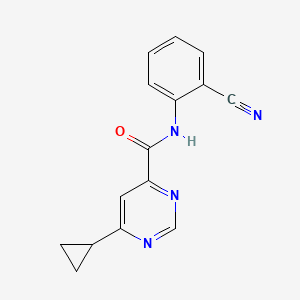

![(1H-benzo[d]imidazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2642861.png)
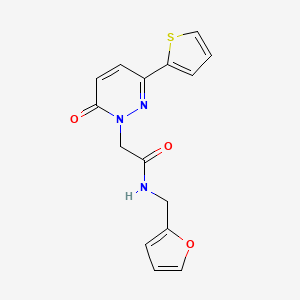
![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2642863.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate](/img/structure/B2642865.png)
